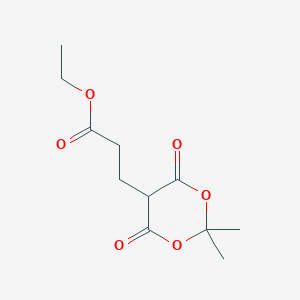

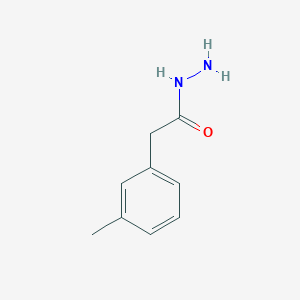

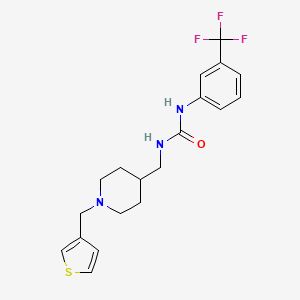

![molecular formula C19H20BrN3OS B2723493 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-20-9](/img/structure/B2723493.png)

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, also known as BRIMME, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields.

Scientific Research Applications

Chemical Reactions and Compound Synthesis

The compound 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is of interest in the field of organic synthesis, where its bromophenyl and thiourea components play a crucial role. In a study, reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were explored under basic conditions. These reactions showcased the potential of using brominated compounds and thioureas in forming novel chemical structures through processes like the Eschenmoser coupling reaction, indicating the chemical versatility and reactivity of such compounds (Kammel et al., 2015).

Pharmacological Activities

The pharmacological profile of compounds similar to 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has been a subject of research, particularly in the context of antimicrobial, anti-inflammatory, and antiviral activities. Nitrosubstituted acyl thioureas have been synthesized and evaluated for their anti-cancer potencies, DNA interaction studies, and other biological activities, showcasing the potential of thiourea derivatives in medical chemistry for developing new therapeutic agents (Tahir et al., 2015).

Crystal Structure and Molecular Interaction

The study of crystal structures of related compounds, such as metobromuron (a phenylurea herbicide), reveals how the arrangement of molecules in the solid state and their interactions can influence the compound's properties. This knowledge is essential for designing compounds with desired physical and chemical characteristics (Kang et al., 2015).

Bioavailability and Drug Development

Research on improving the oral bioavailability of specific thiourea compounds, such as HI-443, a non-nucleoside reverse transcriptase inhibitor with potent anti-HIV activity, highlights the importance of formulation strategies in drug development. A novel formulation led to a significant improvement in oral bioavailability, indicating that chemical modifications and formulation approaches can enhance the therapeutic potential of thiourea derivatives (Uckun et al., 2007).

Molecular Docking and Biological Interactions

The synthesis and characterization of thiourea derivatives for studying their interactions with biological molecules, such as DNA, offer insights into the molecular basis of their biological activities. Molecular docking studies help in understanding the binding affinities and modes of action of these compounds, which is crucial for drug design and discovery processes (Mushtaque et al., 2016).

properties

IUPAC Name |

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRMVSFCNVDTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

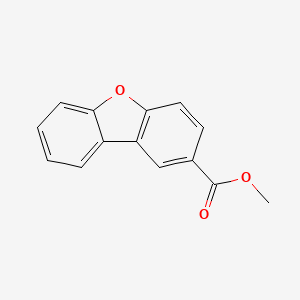

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)

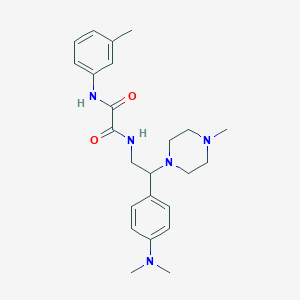

![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)

![N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide](/img/structure/B2723422.png)

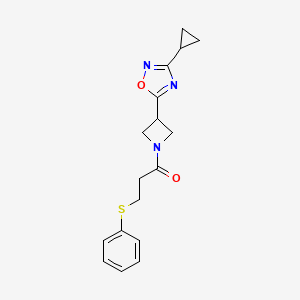

![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)

![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)